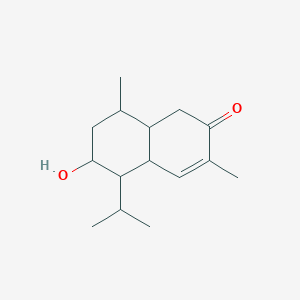

![molecular formula C32H22F5NO6 B12318054 1-benzyl 2,3,4,5,6-pentafluorophenyl (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanedioate](/img/structure/B12318054.png)

1-benzyl 2,3,4,5,6-pentafluorophenyl (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

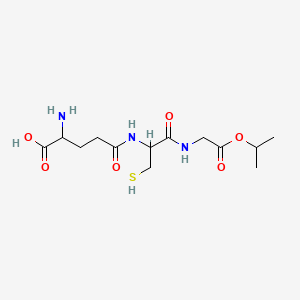

Fmoc-Asp(Obzl)-Opfp, également connu sous le nom de N-α-Fmoc-L-acide aspartique α-ester benzylique, est un composé largement utilisé dans la synthèse peptidique. Il s'agit d'un dérivé de l'acide aspartique, où le groupe amino est protégé par un groupe 9-fluorénylméthoxycarbonyle (Fmoc) et le groupe carboxyle est estérifié avec un groupe benzyle. Ce composé est particulièrement utile dans la synthèse peptidique en phase solide en raison de sa stabilité et de sa facilité d'élimination dans des conditions douces .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Fmoc-Asp(Obzl)-Opfp implique généralement la protection du groupe amino de l'acide aspartique avec un groupe Fmoc, suivie de l'estérification du groupe carboxyle avec un groupe benzyle. Le groupe Fmoc est introduit en utilisant le chlorure de Fmoc en présence d'une base telle que le carbonate de sodium. L'ester benzylique est formé en faisant réagir l'acide aspartique protégé avec de l'alcool benzylique en présence d'un agent de couplage comme la dicyclohexylcarbodiimide (DCC) .

Méthodes de production industrielle

La production industrielle de Fmoc-Asp(Obzl)-Opfp suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs peptidiques automatisés et de réacteurs à grande échelle pour garantir un rendement élevé et une pureté optimale. Les conditions de réaction sont optimisées pour minimiser les réactions secondaires et maximiser l'efficacité de la synthèse .

Analyse Des Réactions Chimiques

Types de réactions

Fmoc-Asp(Obzl)-Opfp subit diverses réactions chimiques, notamment :

Réactions de couplage : Il peut participer à la formation de liaisons peptidiques par le biais de réactions de couplage avec d'autres acides aminés ou peptides en utilisant des réactifs comme le DCC ou la N,N'-diisopropylcarbodiimide (DIC).

Réactifs et conditions courants

Déprotection : Pipéridine pour l'élimination du Fmoc ; hydrogénation sur Pd/C ou TFMSA pour le clivage de l'ester benzylique.

Principaux produits formés

Déprotection : Dérivés de l'acide aspartique avec des groupes amino et carboxyle libres.

Couplage : Peptides avec des chaînes étendues incorporant le résidu d'acide aspartique.

Applications de recherche scientifique

Chimie

Fmoc-Asp(Obzl)-Opfp est largement utilisé dans la synthèse de peptides et de protéines. Il sert de bloc de construction dans la synthèse peptidique en phase solide, permettant l'addition séquentielle d'acides aminés pour former des peptides complexes .

Biologie

En recherche biologique, les peptides synthétisés à l'aide de Fmoc-Asp(Obzl)-Opfp sont utilisés pour étudier les interactions protéine-protéine, les interactions enzyme-substrat et la liaison récepteur-ligand .

Médecine

Les peptides synthétisés à l'aide de ce composé sont utilisés dans le développement d'agents thérapeutiques, y compris les médicaments à base de peptides et les vaccins .

Industrie

Dans l'industrie pharmaceutique, Fmoc-Asp(Obzl)-Opfp est utilisé dans la production à grande échelle de médicaments peptidiques. Il est également utilisé dans le développement d'outils de diagnostic et de biosenseurs .

Mécanisme d'action

Le mécanisme d'action de Fmoc-Asp(Obzl)-Opfp dans la synthèse peptidique implique la protection et la déprotection des groupes fonctionnels pour faciliter la formation de liaisons peptidiques. Le groupe Fmoc protège le groupe amino pendant les réactions de couplage et est éliminé dans des conditions basiques pour exposer le groupe amino pour de nouvelles réactions. L'ester benzylique protège le groupe carboxyle et est éliminé dans des conditions acides ou d'hydrogénation .

Applications De Recherche Scientifique

Chemistry

Fmoc-Asp(Obzl)-Opfp is extensively used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .

Biology

In biological research, peptides synthesized using Fmoc-Asp(Obzl)-Opfp are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .

Medicine

Peptides synthesized using this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines .

Industry

In the pharmaceutical industry, Fmoc-Asp(Obzl)-Opfp is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and biosensors .

Mécanisme D'action

The mechanism of action of Fmoc-Asp(Obzl)-Opfp in peptide synthesis involves the protection and deprotection of functional groups to facilitate the formation of peptide bonds. The Fmoc group protects the amino group during coupling reactions and is removed under basic conditions to expose the amino group for further reactions. The benzyl ester protects the carboxyl group and is removed under acidic or hydrogenation conditions .

Comparaison Avec Des Composés Similaires

Composés similaires

Fmoc-Asp(OtBu)-OH : Similaire à Fmoc-Asp(Obzl)-Opfp, mais avec un ester tert-butylique au lieu d'un ester benzylique.

Fmoc-Glu(OtBu)-OH : Un dérivé de l'acide glutamique avec des groupes protecteurs similaires.

Fmoc-Asp(OAll)-OH : Un dérivé de l'acide aspartique avec un ester allylique.

Unicité

Fmoc-Asp(Obzl)-Opfp est unique en raison de ses groupes protecteurs spécifiques qui offrent une stabilité pendant la synthèse peptidique et peuvent être éliminés dans des conditions douces. Cela le rend particulièrement utile dans la synthèse de peptides complexes où une déprotection sélective est requise .

Propriétés

IUPAC Name |

4-O-benzyl 1-O-(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22F5NO6/c33-25-26(34)28(36)30(29(37)27(25)35)44-31(40)23(14-24(39)42-15-17-8-2-1-3-9-17)38-32(41)43-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,38,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGVPEUNLJRUCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22F5NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B12317976.png)

![2-chloro-N-{3-cyano-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B12318014.png)

![3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12318019.png)

![10-Hydroxy-8,8-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one](/img/structure/B12318025.png)

![5-(5,5-Dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B12318040.png)